molecular formula C20H13ClF3N3O2S B15157010 N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}benzenesulfonamide

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}benzenesulfonamide

Cat. No.: B15157010
M. Wt: 451.8 g/mol
InChI Key: MAHHNMRVIWRGNI-UHFFFAOYSA-N
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Description

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}benzenesulfonamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine core with a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine with a suitable phenyl derivative under controlled conditions. The reaction conditions often involve the use of organic solvents such as chloroform, dimethyl sulfoxide, or dimethylformamide, and may require catalysts or reagents like trifluoromethyl bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}benzenesulfonamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}benzenesulfonamide is unique due to its combination of the imidazo[1,2-a]pyridine core with a benzenesulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H13ClF3N3O2S

Molecular Weight

451.8 g/mol

IUPAC Name

N-[3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C20H13ClF3N3O2S/c21-17-10-14(20(22,23)24)11-27-12-18(25-19(17)27)13-5-4-6-15(9-13)26-30(28,29)16-7-2-1-3-8-16/h1-12,26H

InChI Key

MAHHNMRVIWRGNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=C(C=C(C4=N3)Cl)C(F)(F)F

Origin of Product

United States

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